3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid is 289.11365002 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioavailability and Pharmacokinetics
Research has investigated the disposition and pharmacokinetics of compounds structurally related to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid. For instance, MK-679, a potent and specific LTD4-receptor antagonist, demonstrates nonlinear pharmacokinetics with dose-dependent bioavailability in humans. This study highlights the compound's pharmacokinetic properties, including its saturable elimination and nearly quantitative oral bioavailability, suggesting potential therapeutic applications based on its absorption and distribution patterns (Cheng et al., 1994).
Neurological Applications
Quinolinic acid, a metabolite within the same chemical family, has been implicated in the pathogenesis of neurological disorders due to its excitotoxic properties. Studies have explored its concentration in the cerebrospinal fluid (CSF) and brain tissues of patients with neurological diseases, such as epilepsy and HIV-1 infection, suggesting its involvement in neurodegenerative processes and immune activation within the central nervous system. These investigations into quinolinic acid and related metabolites provide insights into potential therapeutic targets for neuroprotective strategies and the modulation of neuroinflammation (Heyes et al., 1990); (Heyes et al., 1992).
Metabolic Pathways and Cancer Research
The metabolism of heterocyclic aromatic amines, such as MeIQx, which shares structural similarities with quinolinyl compounds, has been examined in humans and rodents. These studies aim to understand the formation of DNA adducts and the mechanisms of carcinogenesis associated with exposure to these compounds. Insights from these research efforts could inform dietary recommendations and cancer prevention strategies, highlighting the importance of metabolic studies in assessing the health risks of exposure to quinolinyl derivatives and related heterocyclic amines (Turteltaub et al., 1999).
Therapeutic Potential in Pain Management
The synthetic cannabinoid CT-3, related to the quinolinyl chemical family, has been evaluated for its analgesic efficacy in chronic neuropathic pain. This randomized controlled trial demonstrates CT-3's potential to reduce pain without significant adverse effects, underscoring the therapeutic promise of compounds within this chemical family for managing difficult-to-treat pain conditions (Karst et al., 2003).
Zukünftige Richtungen
The future directions for the study of “3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the biological activities of quinoline derivatives, they could be valuable in drug research and development .
Eigenschaften
IUPAC Name |
3-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-12-11(3)17-15-10(2)6-5-7-13(15)16(12)20-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPVDPNSSNHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.